molecular formula C17H16N2O B13678231 4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole

4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole

Cat. No.: B13678231
M. Wt: 264.32 g/mol
InChI Key: UAJPCVKFYBEEFO-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with dimethyl groups at positions 4 and 5, and a phenoxyphenyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a dicarbonyl compound and an amine. For instance, the reaction between glyoxal and methylamine can yield the imidazole ring.

    Substitution at Position 1: The phenoxyphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the imidazole with a suitable phenoxyphenyl halide under basic conditions.

    Methylation at Positions 4 and 5:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the imidazole ring.

    Substitution: Substituted phenoxyphenyl derivatives.

Scientific Research Applications

4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Biological Activity

4,5-Dimethyl-1-(2-phenoxyphenyl)-1H-imidazole is a compound of significant interest in medicinal chemistry, particularly for its diverse biological activities. This article synthesizes current research findings on its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.

Overview of Biological Activities

Imidazole derivatives, including this compound, are known for their broad spectrum of biological activities. These include:

  • Anticancer Activity : Many imidazole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The compound exhibits activity against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Potential use in treating inflammatory conditions has been noted.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion. In vitro studies demonstrated that it can inhibit IDO1 with varying potency across different concentrations, with some derivatives showing IC50 values less than 5 μM .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions with target proteins, which may correlate with observed biological activities. For instance, docking studies revealed that certain substitutions on the imidazole ring enhance binding affinity to the IDO1 enzyme .
  • Cytotoxicity and Selectivity : Research indicates that while some imidazole derivatives exhibit cytotoxic effects against cancer cells, they also possess selective toxicity profiles that may limit damage to normal cells .

Anticancer Activity

A study evaluating various imidazole derivatives found that this compound demonstrated significant antiproliferative effects against human leukemia cell lines (HL-60). The compound induced apoptosis in a dose-dependent manner, with notable increases in apoptotic cell populations at higher concentrations .

CompoundIC50 (μM)Mechanism
Compound A20.65 ± 0.06Apoptosis induction
Compound B15.00 ± 0.03Cell cycle arrest
This compoundTBDTBD

Antimicrobial Activity

In terms of antimicrobial properties, this compound has shown effective inhibition against various bacterial strains. In vitro assays reported Minimum Inhibitory Concentration (MIC) values ranging from 2 to 12 μg/mL depending on the specific bacterial strain tested .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa>12

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives has also been explored. In one study, compounds similar to this compound were evaluated for their ability to inhibit pro-inflammatory cytokines in macrophage models. Results indicated a significant reduction in nitric oxide production and other inflammatory mediators .

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

4,5-dimethyl-1-(2-phenoxyphenyl)imidazole

InChI

InChI=1S/C17H16N2O/c1-13-14(2)19(12-18-13)16-10-6-7-11-17(16)20-15-8-4-3-5-9-15/h3-12H,1-2H3

InChI Key

UAJPCVKFYBEEFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2=CC=CC=C2OC3=CC=CC=C3)C

Origin of Product

United States

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